![molecular formula C20H19ClN4O3 B2392428 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide CAS No. 2034529-51-4](/img/structure/B2392428.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide is a compound known for its unique chemical structure and potential applications in various scientific fields. This compound includes a benzo[f][1,4]oxazepin ring, a chloro substituent, and an indazole ring, all of which contribute to its distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide typically involves multi-step organic reactions.
Formation of the Benzo[f][1,4]oxazepin Ring: Starting from 2-amino-5-chlorobenzophenone, an intramolecular cyclization reaction can be conducted to form the oxazepin ring.
Ethylation: The oxazepin compound undergoes an alkylation reaction with ethyl bromide under basic conditions.
Indazole Carboxamide Formation: This step involves reacting the ethylated product with 1-methyl-1H-indazole-3-carboxylic acid in the presence of coupling agents like EDC or DCC to form the final carboxamide structure.
Industrial Production Methods: Industrial production might involve similar synthetic routes but optimized for scale, with emphasis on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and thorough quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, typically at the oxazepin ring, using reagents like PCC or Dess-Martin periodinane.
Reduction: The carbonyl group in the oxazepin ring can be reduced to a hydroxyl group using reagents like lithium aluminum hydride (LAH).
Substitution: The chloro substituent allows for nucleophilic aromatic substitution reactions, with common nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution: Ammonia, primary amines, thiols, conducted in polar aprotic solvents like DMF or DMSO.
Major Products: The products of these reactions vary, but they often involve modifications to the oxazepin ring, indazole structure, or the substituents, leading to derivatives that may have different biological or chemical properties.
Scientific Research Applications
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide finds applications in several domains:
Chemistry: As a building block for synthesizing complex organic molecules, studying reaction mechanisms, and developing new materials.
Biology: Investigated for its potential interactions with biological macromolecules, including enzymes and receptors.
Medicine: Explored for therapeutic potentials, possibly as inhibitors for specific enzymes or receptors, or as a scaffold for drug design.
Industry: Potential use in the synthesis of specialty chemicals, polymers, or as a precursor for agrochemicals.
Mechanism of Action
When compared to other compounds with similar structural motifs:
Benzo[f][1,4]oxazepin Derivatives: Similar compounds might include other substituted benzo[f][1,4]oxazepin derivatives which differ in substituent groups, potentially altering their reactivity and applications.
Indazole Carboxamides: Compared to other indazole carboxamides, the specific chloro and oxazepin substituents in this compound provide unique properties, possibly enhancing its binding affinity or specificity to certain molecular targets.
Comparison with Similar Compounds
7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4-one
1-methyl-1H-indazole-3-carboxamide
Other derivatives of benzo[f][1,4]oxazepin and indazole with varied substituents.
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide stands out due to its unique combination of structural features, synthetic versatility, and broad range of applications.
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1-methylindazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-24-16-5-3-2-4-15(16)19(23-24)20(27)22-8-9-25-11-13-10-14(21)6-7-17(13)28-12-18(25)26/h2-7,10H,8-9,11-12H2,1H3,(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBSREPZZUGCTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCCN3CC4=C(C=CC(=C4)Cl)OCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
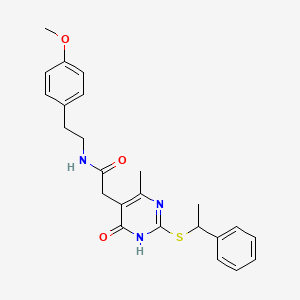


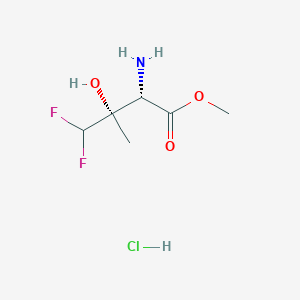
![(2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate](/img/structure/B2392350.png)


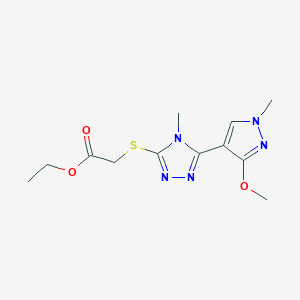
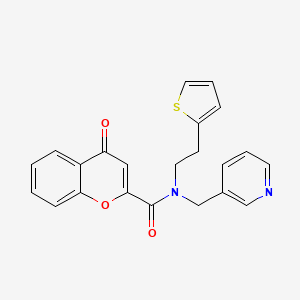

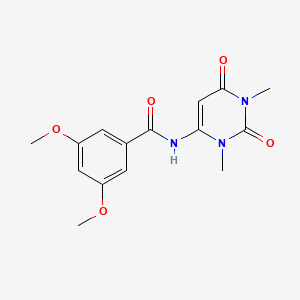
![8-(2,3-Dimethylphenyl)-1-methyl-3-propyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2392365.png)
![2-Chloro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B2392366.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate](/img/structure/B2392368.png)
